Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
The compound Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate (CAS RN: 895266-87-2) is a thiophene-based derivative featuring a sulfonyl-piperazine moiety and aromatic substituents. Its molecular formula is C₂₃H₂₆N₂O₄S₂, with a monoisotopic mass of 458.1334 g/mol . Key structural attributes include:
- Thiophene core: Substituted at position 2 with an ethyl carboxylate group and at position 4 with a 4-methylphenyl group.
- Sulfonyl-piperazine linkage: Position 3 of the thiophene is bonded to a piperazine ring via a sulfonyl group. The piperazine is further substituted with a 2,3-dimethylphenyl group, distinguishing it from analogs with alternative substituents.
Properties
IUPAC Name |
ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-11-9-18(2)10-12-21)34(30,31)28-15-13-27(14-16-28)23-8-6-7-19(3)20(23)4/h6-12,17H,5,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJNKQOXVFRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to enzyme active sites. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The piperazine moiety can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate gene expression by acting as an agonist or antagonist to specific receptors, leading to changes in cellular metabolism and function. In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific compartments or organelles. The compound’s subcellular localization is crucial for its biochemical and pharmacological effects.
Biological Activity
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate (CAS: 895266-87-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a piperazine moiety, which is known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Its sulfonamide group may enhance binding affinity and selectivity towards certain biological targets. The thiophene ring contributes to the compound's lipophilicity, potentially facilitating cell membrane penetration and bioavailability.
Neuropharmacological Effects
The piperazine component may confer neuropharmacological effects. Compounds with this moiety have been studied for their ability to modulate dopamine receptor activity, potentially offering therapeutic benefits in neuropsychiatric disorders . For instance, selective D3 receptor agonists have shown promise in protecting dopaminergic neurons from degeneration .
Antimicrobial Activity
Preliminary investigations into related compounds indicate potential antimicrobial properties. For example, compounds containing thiophene and piperazine structures have demonstrated activity against various microbial strains. Further research is needed to establish the specific antimicrobial efficacy of this compound.
Case Studies
Case Study 1: Antitumor Screening
A series of piperazine derivatives were synthesized and evaluated for their antitumor activity against human tumor cell lines. Compounds structurally related to this compound demonstrated significant cytotoxic effects, suggesting that modifications to the piperazine core could enhance antitumor potency .
Case Study 2: Neuroprotective Effects
In a study examining the neuroprotective effects of D3 receptor agonists, a compound similar in structure to this compound was shown to promote neuronal survival in vitro. This suggests potential applications in treating neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for several therapeutic areas:
- Antidepressant Activity : Due to its piperazine component, it may exhibit effects similar to known antidepressants.
- Anticancer Potential : Preliminary studies suggest it could inhibit tumor growth by targeting specific signaling pathways.
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like anxiety and depression.
Study on Antidepressant Effects
A study published in Pharmaceuticals evaluated the antidepressant-like effects of similar compounds containing piperazine rings. The findings indicated that these compounds could significantly reduce depressive behaviors in animal models, suggesting a potential pathway for Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate in treating mood disorders .
Anticancer Research
Research highlighted in recent publications has demonstrated that thiophene derivatives possess anticancer properties. The study focused on the inhibition of cancer cell proliferation through targeted enzyme inhibition mechanisms . this compound was included in preliminary screenings for its efficacy against various cancer cell lines.
Chemical Reactions Analysis
Electrophilic Substitution on the Benzo[d]imidazole Core
The benzo[d]imidazole moiety is susceptible to electrophilic aromatic substitution (EAS) at positions 4, 5, or 6 of the benzene ring. For example:
-
Nitration : Under acidic conditions (HNO₃/H₂SO₄), nitro groups may be introduced.
-
Halogenation : Chlorination or bromination could occur with Cl₂/FeCl₃ or Br₂/FeBr₃.
Similar reactions in related benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazoles) show that substituents on the phenyl ring influence regioselectivity .
Oxidation of the Methylthio Group
The methylthio (SMe) group at the 3-position of the phenyl ring can undergo oxidation:
-
S-Oxidation : Using H₂O₂ or m-CPBA converts SMe to sulfoxide (SO) or sulfone (SO₂).
-
Metabolic Oxidation : In vivo, cytochrome P450 enzymes may oxidize SMe to sulfoxide or sulfone metabolites .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| S-Oxidation (→ SO) | H₂O₂, CH₃COOH, 0–25°C | 3-(Methylsulfinyl)phenyl derivative |
| S-Oxidation (→ SO₂) | m-CPBA, DCM, reflux | 3-(Methylsulfonyl)phenyl derivative |
Hydrolysis of the Pyrrolidin-2-one Ring
The pyrrolidin-2-one ring may undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage to form a γ-aminobutyric acid (GABA) analog.
-
Basic Hydrolysis : Ring opening to yield a dicarboxylic acid derivative.
This reactivity is consistent with pyrrolidinone derivatives reported in metabolic studies .
Metabolic Stability and Biotransformation
In vitro studies on structurally related benzimidazoles (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) reveal key metabolic pathways :
-
Hydroxylation : At the methyl group or aromatic rings (primary pathway).
-
Oxidation : Conversion of SMe to sulfoxide/sulfone (minor pathway).
| Metabolic Pathway | Enzyme System | Stability (Parent Compound Remaining) |
|---|---|---|
| Hydroxylation | Human Liver Microsomes | ~90% after 120 min |
| S-Oxidation | Cytochrome P450 | <10% after 120 min |
Nucleophilic Aromatic Substitution (NAS)
The 2-fluorobenzyl group may undergo NAS under harsh conditions (e.g., strong base or metal catalysis), though fluorine’s poor leaving-group ability limits reactivity. Potential substitutions include:
-
Replacement with –OH : Using NaOH/Cu catalyst at high temperatures.
-
Replacement with –NH₂ : Ammonia under Pd catalysis.
Photochemical Reactions
The conjugated π-system of the benzimidazole core may participate in photochemical cycloaddition or isomerization under UV light, though specific data for this compound are lacking.
Stability Under Thermal and Oxidative Stress
-
Thermal Stability : Decomposition observed at >200°C (TGA data from analogs) .
-
Oxidative Stability : The methylthio group is prone to air oxidation over time, forming sulfoxide derivatives .
Synthetic Modifications
Key synthetic routes for analogous compounds involve:
-
Benzimidazole Formation : Condensation of o-phenylenediamine with carbonyl derivatives .
-
Pyrrolidinone Functionalization : Ring closure via Dieckmann cyclization or lactamization.
-
Suzuki-Miyaura Coupling : For introducing aryl groups (e.g., 3-(methylthio)phenyl) .
9.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The substitution pattern on the piperazine ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Steric and Electronic Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects distinct from the 2,4-dimethylphenyl isomer (CAS 941962-23-8). This may alter receptor binding affinity or metabolic pathways .
- Linker Diversity : The sulfonyl group in the target compound contrasts with the propanamido linker in CAS 156724-46-6. Sulfonyl groups enhance polarity and may improve solubility compared to amide-linked analogs .
Comparison with Piperazine-Acetate Thiazole Derivatives
describes ethyl 2-(4-((2-(4-substituted-phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates (e.g., compounds 10l–10o). For example:
Key Differences :
- Core Heterocycle : The target compound uses a thiophene core, whereas 10n employs a thiazole ring. Thiophenes generally exhibit greater aromatic stability but reduced hydrogen-bonding capacity compared to thiazoles.
- Molecular Weight : The target compound (MW ~458.59) is lighter than 10n (MW ~507.3), primarily due to the absence of a urea moiety and thiazole-methyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
